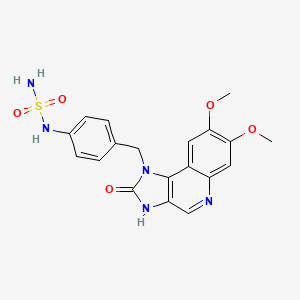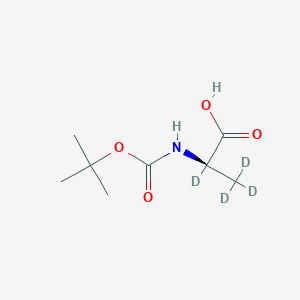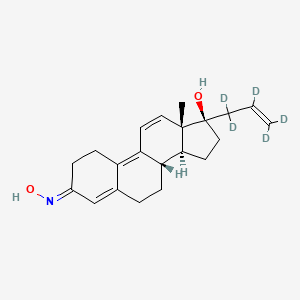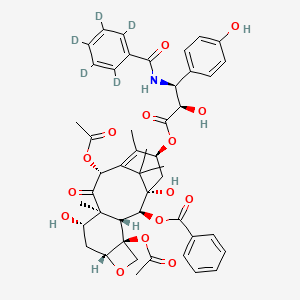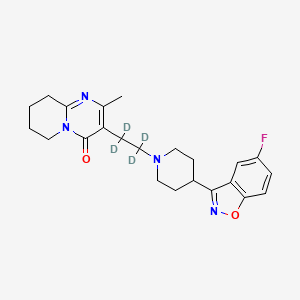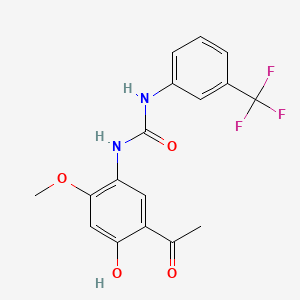
TOPK-p38/JNK-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for TOPK-p38/JNK-IN-1 are not explicitly detailed in the available literature. . Industrial production methods are not specified, indicating that the compound is primarily used in scientific research rather than large-scale industrial applications.
Chemical Reactions Analysis
TOPK-p38/JNK-IN-1 undergoes several types of chemical reactions, including:
Inhibition of Nitric Oxide Production: The compound inhibits nitric oxide production in RAW264.7 cells.
Suppression of Cell Proliferation: It inhibits cell proliferation in a dose-dependent manner in both RAW264.7 and HaCaT cell lines.
Inhibition of Phosphorylation: This compound inhibits the phosphorylation of proteins involved in the TOPK/NF-κB/p38/JNK signaling pathway.
Common reagents and conditions used in these reactions include lipopolysaccharide (LPS) for inducing nitric oxide production and various concentrations of this compound for inhibiting cell proliferation . The major products formed from these reactions are the inhibited forms of the target proteins and reduced levels of nitric oxide .
Scientific Research Applications
TOPK-p38/JNK-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of the TOPK-p38/JNK signaling pathway in cancer progression and to develop potential cancer therapies
Inflammation Studies: The compound’s anti-inflammatory properties make it valuable for research into inflammatory diseases.
Cell Cycle Regulation: It is used to investigate the regulation of the cell cycle and mitotic progression.
Drug Development: This compound is a candidate for developing new drugs targeting the TOPK-p38/JNK signaling pathway.
Mechanism of Action
TOPK-p38/JNK-IN-1 exerts its effects by inhibiting the TOPK-p38/JNK signaling pathway. This inhibition prevents the phosphorylation of downstream proteins, thereby avoiding the degradation of TOPK . The compound targets molecular pathways involved in inflammation and cancer progression, including the MAPK, PI3K/PTEN/AKT, and NOTCH1 pathways .
Properties
Molecular Formula |
C17H15F3N2O4 |
|---|---|
Molecular Weight |
368.31 g/mol |
IUPAC Name |
1-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H15F3N2O4/c1-9(23)12-7-13(15(26-2)8-14(12)24)22-16(25)21-11-5-3-4-10(6-11)17(18,19)20/h3-8,24H,1-2H3,(H2,21,22,25) |
InChI Key |
GHJDMUOTXYVBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


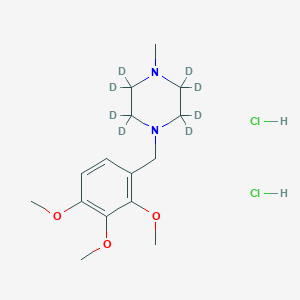

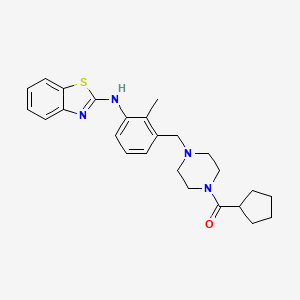


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
